Increased Lipophilicity (XLogP3) Versus Non-Methylated Analog Improves Predicted Membrane Partitioning
The 2-methyl substituent on the furan ring of (3S)-3-amino-3-(2-methylfuran-3-yl)propanoic acid raises the computed XLogP3 by +0.4 units compared with the non-methylated (3S)-3-amino-3-(furan-3-yl)propanoic acid [1][2]. This shift brings the compound closer to the optimal CNS drug-like lipophilicity range (XLogP 1–3) without the need for additional lipophilic appendages that would increase molecular weight [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −2.5 (PubChem computed) |
| Comparator Or Baseline | (3S)-3-amino-3-(furan-3-yl)propanoic acid: XLogP3 = −2.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2019.06.18 release) |
Why This Matters
Higher lipophilicity within the optimal range can improve passive membrane permeability, which is critical for intracellular target engagement and oral bioavailability in drug discovery programs.
- [1] PubChem CID 96740520, (3S)-3-Amino-3-(2-methylfuran-3-YL)propanoic acid. NCBI (2025). View Source
- [2] PubChem CID 63204475, (3S)-3-amino-3-(furan-3-yl)propanoic acid. NCBI (2025). View Source
- [3] Wager, T. T. et al. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties. ACS Chem. Neurosci. 2010, 1, 420–434. View Source
